Nanomolar MCHR2 Antagonism Defines Target Engagement vs. Inactive Structural Analogs
3-Bromo-2-chloro-N-methylbenzamide demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM in a functional calcium flux assay [1]. In stark contrast, a structurally related N-methylbenzamide analog bearing different substituent patterns exhibits an IC50 of 50.1 µM against the BRD3 bromodomain, representing a greater than 50,000-fold difference in potency and demonstrating that subtle structural modifications within the benzamide class produce profound, target-specific variations in biological activity [2].
| Evidence Dimension | Target potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Structural analog (different substitution pattern): IC50 = 50,100 nM |
| Quantified Difference | >50,000-fold difference in potency |
| Conditions | Target compound: human MCHR2 expressed in CHO cells, inhibition of MCH-stimulated Ca2+ flux, 10 min preincubation. Comparator: BRD3 BD2 bromodomain, TR-FRET assay |
Why This Matters
This stark potency differential confirms that the 3-bromo-2-chloro substitution pattern is critical for MCHR2 engagement; procurement of generic benzamide analogs would yield entirely different target profiles and invalidate experimental outcomes.
- [1] BindingDB BDBM50360708. Antagonist activity at human MCHR2 receptor (IC50 = 1 nM). BindingDB Database Entry ID: 50034332. View Source
- [2] BindingDB BDBM50098311. Binding affinity to BRD3 containing BD2 bromodomains (IC50 = 5.01E+4 nM). BindingDB Database. View Source
